molecular formula C17H22BNO6 B13089977 (3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one

(3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one

Cat. No.: B13089977
M. Wt: 347.2 g/mol
InChI Key: NIFOUKIHNJPUOK-JSGCOSHPSA-N
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Description

The compound (3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one is a complex organic molecule featuring a unique structure that combines elements of boronic esters and oxazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one typically involves multiple steps:

    Formation of the Oxazolidinone Core: This step often starts with the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.

    Introduction of the Boronic Ester: The boronic ester group is introduced via a Suzuki coupling reaction, where a boronic acid or ester reacts with a halogenated precursor in the presence of a palladium catalyst.

    Hydroxymethylation: The hydroxymethyl group is typically introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.

    Reduction: The oxazolidinone ring can be reduced to form various amine derivatives.

    Substitution: The boronic ester group can participate in various substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic or basic conditions.

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of bases like K₂CO₃ (Potassium carbonate).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development. It can be used to design inhibitors for enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    (3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one: Unique due to its combination of boronic ester and oxazolidinone functionalities.

    Boronic Acids: Commonly used in Suzuki coupling reactions but lack the oxazolidinone ring.

    Oxazolidinones: Used as antibiotics (e.g., Linezolid) but do not contain boronic ester groups.

Uniqueness

The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wide range of chemical reactions and interact with biological targets in specific ways. This makes it a valuable compound in both synthetic chemistry and drug development.

Properties

Molecular Formula

C17H22BNO6

Molecular Weight

347.2 g/mol

IUPAC Name

(3R,3aS)-3-(hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydro-3H-[1,3]oxazolo[4,3-c][1,4]benzoxazin-1-one

InChI

InChI=1S/C17H22BNO6/c1-16(2)17(3,4)25-18(24-16)10-5-6-11-13(7-10)22-9-12-14(8-20)23-15(21)19(11)12/h5-7,12,14,20H,8-9H2,1-4H3/t12-,14-/m0/s1

InChI Key

NIFOUKIHNJPUOK-JSGCOSHPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4[C@@H](CO3)[C@@H](OC4=O)CO

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(CO3)C(OC4=O)CO

Origin of Product

United States

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